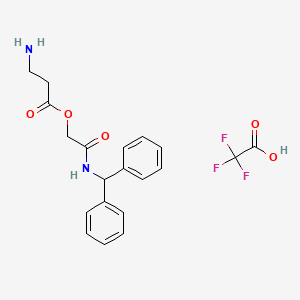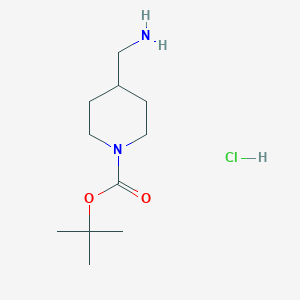
2-Bromo-3-(3,4-dichlorophenyl)-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(3,4-dichlorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, along with a propene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3,4-dichlorophenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(3,4-dichlorophenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled bromination. The use of automated systems and advanced reactors can help in maintaining consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
2-Bromo-3-(3,4-dichlorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene group can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Addition: Hydrogen bromide (HBr) or bromine (Br2) in solvents like dichloromethane (DCM) or acetic acid.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted derivatives such as 3-(3,4-dichlorophenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(3,4-dichlorophenyl)propane.
Oxidation: Formation of 2,3-epoxy-3-(3,4-dichlorophenyl)propane.
科学研究应用
2-Bromo-3-(3,4-dichlorophenyl)-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
作用机制
The mechanism of action of 2-Bromo-3-(3,4-dichlorophenyl)-1-propene involves its reactivity with various biological targets. The bromine atom and the double bond in the propene group make it a versatile electrophile that can interact with nucleophilic sites in enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, which is of interest in drug design and biochemical research.
相似化合物的比较
Similar Compounds
- 2-Bromo-3-(4-chlorophenyl)-1-propene
- 2-Bromo-3-(3,5-dichlorophenyl)-1-propene
- 2-Bromo-3-(3,4-difluorophenyl)-1-propene
Uniqueness
2-Bromo-3-(3,4-dichlorophenyl)-1-propene is unique due to the presence of both bromine and two chlorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound for specific synthetic applications and research studies.
属性
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,2-dichlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXOGYOWQYDEHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=C(C=C1)Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373628 |
Source


|
| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-32-3 |
Source


|
| Record name | 2-Bromo-3-(3,4-dichlorophenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
